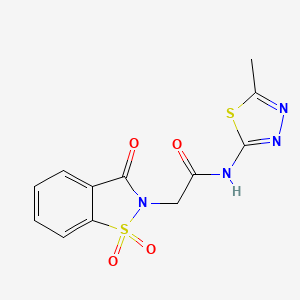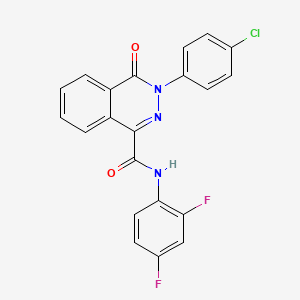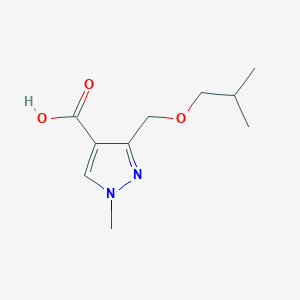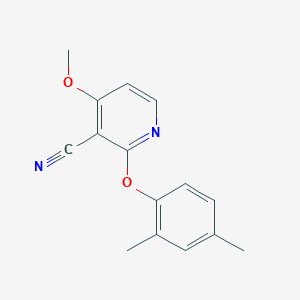![molecular formula C16H16ClNO3S B2942710 2-[(4-chlorophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 333454-64-1](/img/structure/B2942710.png)
2-[(4-chlorophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-chlorophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide” is a complex organic molecule that contains a sulfanyl group (-SH) attached to a chlorophenyl group and an acetamide group attached to a dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl groups), a sulfanyl group, an acetamide group, and methoxy groups. The presence of these functional groups would influence the compound’s reactivity and interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group and the aromatic rings could influence its solubility, while the chloro and methoxy substituents could affect its reactivity .Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
Research has focused on synthesizing derivatives of compounds with similar structural motifs to "2-[(4-chlorophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide" and evaluating their pharmacological properties. For instance, the synthesis and pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides revealed their potential as antibacterial agents against both Gram-negative and Gram-positive bacteria, as well as moderate inhibitors of α-chymotrypsin enzyme (Siddiqui et al., 2014).
Characterization and Spectroscopic Investigations
The characterization and spectroscopic investigations of similar compounds, such as N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, have provided insights into their structural and electronic properties. These studies are crucial for understanding the molecular basis of their biological activity and designing new derivatives with enhanced efficacy (Mary et al., 2022).
Antimicrobial and Enzyme Inhibition Activity
The exploration of antimicrobial and enzyme inhibition activities of compounds with similar structural features has highlighted their therapeutic potential. For example, derivatives synthesized in the study by Rehman et al. (2013) showed relative activity against acetylcholinesterase, an enzyme target for Alzheimer's disease therapy (Rehman et al., 2013).
Anticancer Activity
Certain derivatives have demonstrated anticancer activity, suggesting the therapeutic potential of structurally related compounds in oncology. For example, novel sulfonamide derivatives have been synthesized and screened for their cytotoxic activity against cancer cell lines, identifying compounds with promising anticancer properties (Ghorab et al., 2015).
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of compounds with sulfanyl-, sulfinyl-, and sulfonyl-substituted groups have contributed to the development of new chemical synthesis methodologies and provided insights into their chemical reactivity and stability (Watanabe et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-20-12-5-8-15(21-2)14(9-12)18-16(19)10-22-13-6-3-11(17)4-7-13/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXUJHDNSXDJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorophenyl)thio)-N-(2,5-dimethoxyphenyl)acetamide | |
CAS RN |
333454-64-1 |
Source


|
| Record name | 2-((4-CHLOROPHENYL)THIO)-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

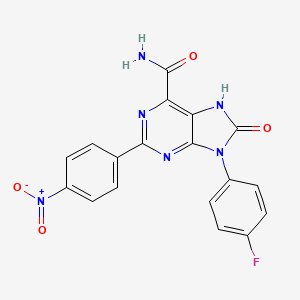
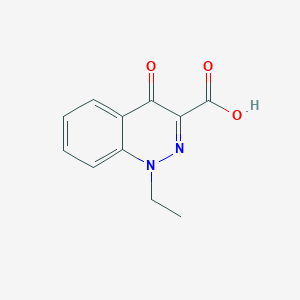
![Methyl 2-cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2942633.png)
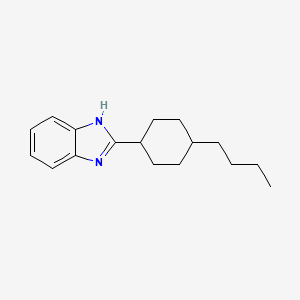
![2-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2942636.png)
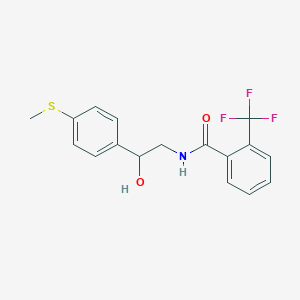
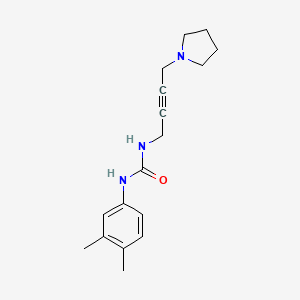
![2-(2,5-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2942640.png)
